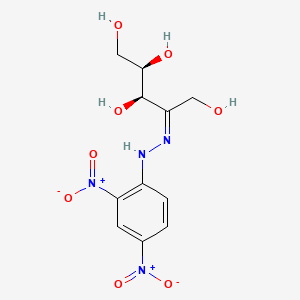
3,5-Diiodo-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diiodo-4-nitrophenol is an aromatic compound characterized by the presence of two iodine atoms and a nitro group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Diiodo-4-nitrophenol can be synthesized through the iodination of 4-nitrophenol using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in the presence of acetic acid as a catalyst. The process involves grinding the reactants together at room temperature, which results in high yields and a simple work-up procedure .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of N-iodosuccinimide and acetic acid remains consistent, with the reaction conditions optimized for maximum yield and efficiency. The grinding method is preferred due to its non-hazardous nature and high selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Diiodo-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic reagents in the presence of a suitable catalyst.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Aminophenols.
Substitution Products: Compounds with different functional groups replacing the iodine atoms.
Aplicaciones Científicas De Investigación
3,5-Diiodo-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Diiodo-4-nitrophenol involves its interaction with molecular targets through its iodine and nitro groups. The compound can form complexes with proteins and enzymes, leading to alterations in their activity. The pathways involved include oxidative stress and disruption of cellular processes .
Comparación Con Compuestos Similares
- 2,6-Diiodo-4-nitrophenol
- 3,5-Diiodo-4-chlorophenol
- 3,5-Diiodo-4-methylphenol
Comparison: 3,5-Diiodo-4-nitrophenol is unique due to the presence of both iodine atoms and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher selectivity in iodination reactions and potential for diverse applications .
Propiedades
Número CAS |
6936-75-0 |
|---|---|
Fórmula molecular |
C6H3I2NO3 |
Peso molecular |
390.90 g/mol |
Nombre IUPAC |
3,5-diiodo-4-nitrophenol |
InChI |
InChI=1S/C6H3I2NO3/c7-4-1-3(10)2-5(8)6(4)9(11)12/h1-2,10H |
Clave InChI |
CLDJFXCAIWYRQM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1I)[N+](=O)[O-])I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)
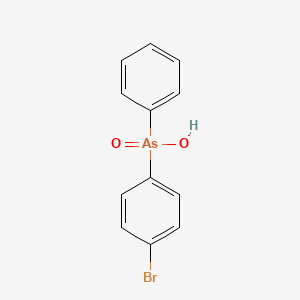
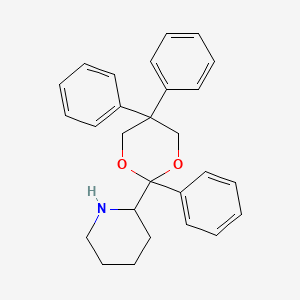
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)

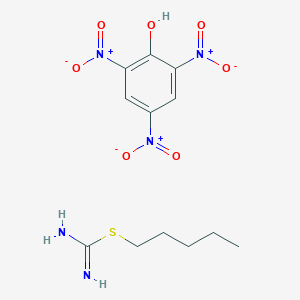
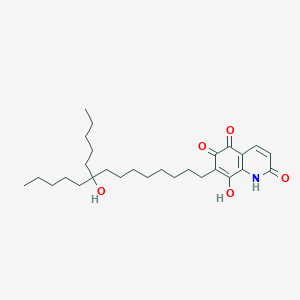
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
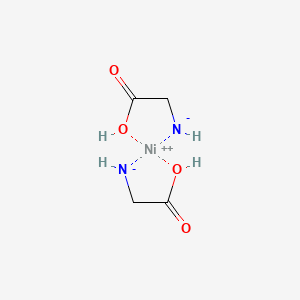
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)
